N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a nitrophenyl group, a piperazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 4-methylacetophenone to produce 4-methyl-2-nitroacetophenone. This intermediate is then reacted with piperazine and phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of temperature and pressure is common in industrial synthesis to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the nitrophenyl group may participate in redox reactions within biological systems, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-bromophenyl)-2-chloroacetamide
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-7-8-16(17(13-14)23(26)27)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCQNCORIZCHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.